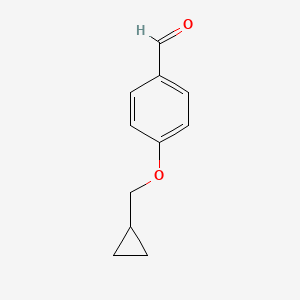

4-(Cyclopropylmethoxy)benzaldehyde

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(cyclopropylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-7-9-3-5-11(6-4-9)13-8-10-1-2-10/h3-7,10H,1-2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQVSKYXCMWDFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337528 | |

| Record name | 4-(Cyclopropylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164520-99-4 | |

| Record name | 4-(Cyclopropylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164520-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Cyclopropylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(cyclopropylmethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 4-(Cyclopropylmethoxy)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of this compound, a key organic intermediate in the pharmaceutical and specialty chemical industries. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its applications, with a particular focus on its role in drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile molecule in their work. The CAS number for this compound is 164520-99-4 .[1][2][3]

This compound is an aromatic aldehyde characterized by a benzaldehyde core functionalized with a cyclopropylmethoxy group at the para (4-) position. This unique combination of a reactive aldehyde, a stable aromatic ring, and a strained cyclopropyl moiety makes it a valuable building block in organic synthesis.

The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including oxidations, reductions, and condensation reactions to form imines or construct larger molecular scaffolds.[4] The cyclopropylmethoxy ether linkage enhances lipophilicity and introduces conformational rigidity, properties often sought in the design of bioactive molecules to improve cell membrane permeability and binding affinity to biological targets.

Figure 1: 2D Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of this compound. These parameters are critical for predicting its behavior in reaction mixtures, its solubility, and its potential as a drug candidate fragment.

| Property | Value | Source |

| CAS Number | 164520-99-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂O₂ | [1][3] |

| Molecular Weight | 176.21 g/mol | [1][3] |

| Purity | ≥97% | [1] |

| Appearance | Clear Liquid | [5] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |

| LogP (octanol-water partition coefficient) | 2.2879 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 4 | [1] |

| SMILES | C1CC1COC2=CC=C(C=C2)C=O | [1] |

Synthesis Protocol: Williamson Ether Synthesis

The most common and efficient method for preparing this compound is via a Williamson ether synthesis. This nucleophilic substitution reaction involves the deprotonation of a phenol followed by its reaction with an alkyl halide.

Expert Rationale: This method is favored for its high yield and the ready availability of starting materials. 4-hydroxybenzaldehyde serves as the phenolic precursor. Potassium carbonate (K₂CO₃) is selected as the base; it is strong enough to deprotonate the weakly acidic phenol to its corresponding phenoxide nucleophile but is not so harsh as to cause unwanted side reactions. Acetone is an ideal polar aprotic solvent that facilitates the dissolution of the ionic intermediates without interfering with the nucleophilic attack. Refluxing provides the necessary activation energy for the Sₙ2 reaction to proceed efficiently.[2]

Figure 2: Workflow for the Synthesis of this compound.

Step-by-Step Methodology[2]

-

Reagents & Equipment:

-

4-hydroxybenzaldehyde (1.0 eq)

-

(Bromomethyl)cyclopropane (1.0-1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.0 eq)

-

Acetone, anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzaldehyde (e.g., 12.2 g, 99.9 mmol), (bromomethyl)cyclopropane (e.g., 13.5 g, 100 mmol), and potassium carbonate (e.g., 13.8 g, 99.8 mmol).[2]

-

Add a sufficient volume of anhydrous acetone to dissolve the reactants (e.g., 200 ml).[2]

-

Stir the mixture and heat to reflux. Maintain reflux for 24 to 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Filter the solid salts (K₂CO₃ and the KBr byproduct) and wash the filter cake with a small amount of acetone.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude residue can be taken up in a solvent like ethanol and re-evaporated to remove trace acetone or purified further via column chromatography if necessary to yield the final product.[2]

-

Applications in Research and Drug Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, especially in the pharmaceutical sector.[3] Its utility stems from the strategic combination of its structural features.

-

Scaffold for Bioactive Molecules: The benzaldehyde moiety is a well-established pharmacophore and a versatile starting point for building diverse molecular architectures. It can be readily converted into amines, alcohols, acids, or used in condensation reactions to form chalcones and other heterocyclic systems with known biological activity.[4][6]

-

Kinase and Antiviral Inhibitors: The compound is specifically noted as an intermediate in the development of kinase inhibitors and antiviral agents.[3] In many kinase inhibitors, for example, substituted aromatic rings are crucial for occupying specific pockets within the ATP-binding site of the enzyme. The cyclopropylmethoxy group can provide favorable hydrophobic interactions and a defined spatial orientation to enhance binding potency and selectivity.

-

Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than an ester linkage. The cyclopropyl group, being a small, rigid, and lipophilic carbocycle, can also influence the metabolic profile of a drug candidate, sometimes blocking sites of metabolism or improving oral bioavailability.

-

ALDH Inhibitors: Related benzyloxybenzaldehyde derivatives have been successfully designed as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancers.[7] This demonstrates the potential of this structural class, including the cyclopropylmethoxy variant, as a promising scaffold for developing novel anticancer agents.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure stability.

Hazard Identification[1]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

Storage and Handling Recommendations

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2-8°C.[3] For long-term stability, storing under an inert atmosphere of nitrogen is advised.[1]

-

Handling: Use in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

Conclusion

This compound, identified by CAS number 164520-99-4, is a valuable and versatile chemical intermediate. Its straightforward synthesis via Williamson etherification, combined with the useful reactivity of the aldehyde group and the advantageous physicochemical properties imparted by the cyclopropylmethoxy moiety, makes it a strategic building block for organic synthesis. Its primary application lies in the construction of complex molecular targets within the pharmaceutical industry, particularly in the fields of oncology and virology. Proper adherence to safety and handling protocols is essential when working with this compound.

References

-

4-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. MySkinRecipes. [Link]

-

4-(Cyclopropylmethoxy)-2-ethylbenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

- Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.

-

4-Cyclopropoxybenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

-

Wen, W., et al. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology, NIH. [Link]

-

The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

-

Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Acta Crystallographica Section E, NIH. [Link]

-

Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. [Link]

-

Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry. [Link]

-

Al-Malki, A., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]

-

Roman, G. (2023). Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. ResearchGate. [Link]

Sources

physicochemical properties of 4-(Cyclopropylmethoxy)benzaldehyde

An In-depth Technical Guide to 4-(Cyclopropylmethoxy)benzaldehyde

Introduction: this compound is a versatile aromatic aldehyde that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique structural composition, featuring a benzaldehyde core, an ether linkage, and a cyclopropyl moiety, imparts a distinct set of physicochemical properties that are leveraged in the development of complex molecular architectures. This guide provides a comprehensive overview of these properties, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural and spectroscopic characteristics, synthesis, reactivity, and safe handling protocols, grounding all claims in authoritative references.

Part 1: Chemical Identity and Structural Properties

The foundational step in understanding any chemical entity is to define its structure and core identifiers. This compound is systematically identified by its unique CAS number and molecular formula, which provides the basis for its molecular weight and subsequent physicochemical analysis.

Table 1: Core Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 164520-99-4 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₂ | [1][2][3] |

| Molecular Weight | 176.21 g/mol | [1][2][3] |

| SMILES | C1CC1COC2=CC=C(C=C2)C=O | [1] |

| Synonyms | this compound |[1] |

The molecule's architecture consists of a para-substituted benzene ring. One substituent is the aldehyde group (-CHO), a reactive functional group that is central to its utility in synthesis. The other is the cyclopropylmethoxy group (-OCH₂-c-C₃H₅), which combines the stability of an ether linkage with the unique conformational and electronic properties of a cyclopropyl ring.

Part 2: Physicochemical Characteristics

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction solvents to biological membranes. The table below summarizes the key computed and experimental properties of this compound.

Table 2: Summary of Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | Inferred to be a colorless to pale yellow liquid or low-melting solid | General knowledge on benzaldehydes |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, diethyl ether, and chloroform. | [4] |

| LogP (predicted) | 2.29 | [1] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1][5] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 4 |[1] |

The predicted LogP value of 2.29 suggests a moderate lipophilicity, a crucial parameter in drug design as it influences membrane permeability and bioavailability.[6] The TPSA of 26.3 Ų is relatively low, which is also generally favorable for cell membrane penetration. The absence of hydrogen bond donors and the presence of two acceptors (the ether and carbonyl oxygens) define its potential for intermolecular interactions.

Part 3: Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of a compound. While specific experimental spectra for this exact molecule are not widely published, its spectroscopic profile can be reliably predicted based on its functional groups and by analogy to similar structures.[7][8]

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Aldehyde proton (s) | ~9.9 ppm |

| Aromatic protons (m) | ~7.0 - 7.9 ppm | |

| Methylene protons (-OCH₂-) (d) | ~3.9 ppm | |

| Cyclopropyl protons (m) | ~0.3 - 1.2 ppm | |

| ¹³C NMR | Aldehyde carbon | ~191 ppm |

| Aromatic carbons | ~115 - 165 ppm | |

| Methylene carbon (-OCH₂-) | ~74 ppm | |

| Cyclopropyl carbons | ~3 - 11 ppm | |

| IR Spectroscopy | C=O stretch (aldehyde) | ~1700 cm⁻¹ |

| C-H stretch (aldehyde) | ~2720-2820 cm⁻¹ (doublet) | |

| Aromatic C=C stretches | ~1500-1600 cm⁻¹ | |

| C-O-C stretch (ether) | ~1250 cm⁻¹ | |

| Mass Spectrometry | Monoisotopic Mass | 176.0837 Da |

| [M+H]⁺ (predicted) | 177.0910 m/z |

| | [M+Na]⁺ (predicted) | 199.0729 m/z |

Expertise in Interpretation:

-

NMR: The downfield shift of the aldehyde proton is highly characteristic. The splitting pattern of the aromatic protons will conform to a para-substituted system, typically appearing as two distinct doublets. The cyclopropyl and methylene protons will show more complex splitting due to their coupling.

-

IR: The strong carbonyl (C=O) absorption around 1700 cm⁻¹ is the most prominent feature and is a reliable indicator of the aldehyde group.[7] The presence of the characteristic aldehyde C-H stretches further confirms this functionality.

-

MS: High-resolution mass spectrometry should yield a molecular ion peak corresponding to the exact mass, confirming the elemental composition.[5]

Part 4: Synthesis, Reactivity, and Applications

Synthesis Workflow: The most direct and common synthesis route is the Williamson ether synthesis. This method is favored for its reliability and high yield. It involves the nucleophilic substitution of a halide by an alkoxide.[3]

Caption: Williamson Ether Synthesis of the target compound.

Reactivity and Synthetic Utility: The aldehyde functionality is the primary site of reactivity, making it a versatile intermediate.[9] It readily undergoes:

-

Reductive Amination: To form substituted amines, a key reaction in the synthesis of many pharmaceutical agents.

-

Oxidation: To produce the corresponding carboxylic acid.

-

Reduction: To yield the benzyl alcohol derivative.

-

Condensation Reactions: Such as Wittig, aldol, or Knoevenagel reactions to form C-C bonds and build molecular complexity.

This reactivity profile makes this compound a valuable starting material in the synthesis of kinase inhibitors, antiviral agents, and other complex bioactive molecules.[2][10]

Part 5: Experimental Protocols

Protocol 1: Synthesis via Williamson Ether Synthesis [3] This protocol is a self-validating system; successful synthesis is confirmed by spectroscopic analysis matching the predicted profile.

1. Materials:

- 4-Hydroxybenzaldehyde (12.2 g, 99.9 mmol)

- (Bromomethyl)cyclopropane (13.5 g, 100 mmol)

- Potassium carbonate (13.8 g, 99.8 mmol)

- Acetone (200 ml)

- Ethanol (50 ml)

2. Procedure:

- Combine 4-hydroxybenzaldehyde, (bromomethyl)cyclopropane, and potassium carbonate in 200 ml of acetone in a round-bottom flask equipped with a reflux condenser.

- Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- After the reaction is complete, allow the mixture to cool to room temperature.

- Filter the solid potassium salts from the reaction mixture.

- Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.

- Take up the resulting residue in 50 ml of ethanol and evaporate again in vacuo to remove any remaining volatile impurities. The final product is obtained as a residue.

Protocol 2: Sample Preparation for NMR Spectroscopy This protocol ensures a high-quality spectrum for structural verification.

1. Materials:

- Product from Protocol 1 (~20-30 mg)

- Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

- NMR tube

- Pasteur pipette

2. Procedure:

- Weigh approximately 20-30 mg of the synthesized this compound directly into a clean, dry vial.

- Using a Pasteur pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

- Gently swirl or vortex the vial until the sample is completely dissolved.

- Transfer the solution into a clean NMR tube.

- Cap the NMR tube and carefully wipe the outside before inserting it into the NMR spectrometer.

- Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

Part 6: Safety and Handling

Trustworthiness in the lab begins with safety. Proper handling and storage are paramount to ensure the integrity of the compound and the safety of personnel.

-

Hazard Identification: The compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles.[11]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing fumes and generating dust. Wash hands thoroughly after handling.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended.[1] Keep away from sources of ignition.[11]

Caption: Relationship between hazards and control measures.

References

- This compound synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/productsten/sten/164520-99-4.html]

- This compound - AK Scientific, Inc. Safety Data Sheet. [URL: https://www.aksci.com/sds/SR1182_this compound.pdf]

- 4-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Tert-butyl-2-_cyclopropylmethoxy_benzaldehyde]

- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde - AK Scientific, Inc. Safety Data Sheet. [URL: https://www.aksci.com/sds/SX3187_3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.pdf]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/418099]

- Electronic Supplementary Information - The Royal Society of Chemistry. [URL: https://www.rsc.

- 164520-99-4 | this compound - ChemScene. [URL: https://www.chemscene.com/products/4-Cyclopropylmethoxy-benzaldehyde-b_12154.html]

- Supporting Information - The Royal Society of Chemistry. [URL: https://www.rsc.

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC153640250&productDescription=4-METHOXYBENZALDEHYDE%2C+98%25+25GR&vendorId=VN00032119&countryCode=US&language=en]

- This compound - MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/en/reagent/aromatic-aldehydes/4-cyclopropylmethoxy-benzaldehyde.html]

- Benzaldehyde - Solubility of Things. [URL: https://solubilityofthings.

- This compound (C11H12O2) - PubChemLite. [URL: https://pubchemlite.deepchem.io/compounds/543241]

- 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde | 25934-52-5 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aablocks/aabh97d1f89a]

- 4-Methoxybenzaldehyde | Volochem Inc. [URL: https://www.volochem.com/product-details/4-methoxybenzaldehyde-123-11-5]

- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [URL: https://hmdb.ca/spectra/nmr_one_d/115]

- 4-Cyclopropoxybenzaldehyde | C10H10O2 | CID 71423039 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71423039]

- bmse010130 4-methoxy Benzaldehyde at BMRB. [URL: https://bmrb.io/metabolomics/mol_summary/bmse010130_4-methoxy_Benzaldehyde.html]

- Benzaldehyde, 4-methoxy- - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C123115&Type=IR-SPEC&Index=2]

- 4-Methoxybenzaldehyde, 98% - Fisher Scientific. [URL: https://www.fishersci.com/shop/products/4-methoxybenzaldehyde-98-thermo-scientific/AC153640250]

- CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents. [URL: https://patents.google.

- IR spectrum of benzaldehyde - Doc Brown. [URL: https://www.docbrown.info/page06/IRspec/BenzaldehydeIR.htm]

- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [URL: https://www.orientjchem.

- Benzaldehyde, 4-methoxy- - NIST WebBook (Mass Spectrum). [URL: https://webbook.nist.gov/cgi/cbook.cgi?Spec=C123115&Index=0&Type=Mass]

- Data Privacy Information - MassBank. [URL: https://massbank.eu/MassBank/RecordDisplay?id=JP000551]

- Benzaldehyde, 4-methoxy- - NIST WebBook (Gas Phase IR). [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C123115&Type=IR-SPEC&Index=1]

- Benzaldehyde, 4-methoxy- - NIST WebBook (Coblentz Society IR). [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C123115&Type=IR-SPEC&Index=0]

- Benzaldehyde, 4-(phenylmethoxy)- - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C4397539&Type=IR-SPEC&Index=1]

- Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199859/]

- IR Spectra of benzaldehyde and its derivatives in different aggregate states - ResearchGate. [URL: https://www.researchgate.

- The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. [URL: https://www.inno-pharmchem.com/news/the-essential-role-of-benzaldehyde-in-pharmaceutical-synthesis-1385227.html]

- Application Notes and Protocols: The Utility of 2,3,4-Trimethoxybenzaldehyde in Pharmaceutical Synthesis - Benchchem. [URL: https://www.benchchem.

- 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde | 25934-52-5 - Sigma-Aldrich (AA Blocks). [URL: https://www.sigmaaldrich.com/US/en/product/aablocks/aabh97d1f89a]

- Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4528991/]

- Synthesis of 4-hydroxy-3-methoxy benzaldehyde - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-vanillin]

- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. [URL: https://www.mdpi.com/1424-8247/15/8/1009]

- 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/31244]

- Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/349479354_Solubility_Behavior_of_345-Trimethoxybenzaldehyde_in_Different_Pure_Organic_Solvents]

- 3-(Cyclopropylmethoxy)benzaldehyde | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/3-cyclopropylmethoxy-benzaldehyde-164520-98-3]

- 3-(Cyclopropylmethoxy)-4-(cyclopropylmethyl)benzaldehyde - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52758117.htm]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. PubChemLite - this compound (C11H12O2) [pubchemlite.lcsb.uni.lu]

- 6. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. aksci.com [aksci.com]

- 12. aksci.com [aksci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

A Comprehensive Technical Guide to the Solubility of 4-(Cyclopropylmethoxy)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that a comprehensive grasp of a compound's solubility is fundamental to its successful application in research and development, particularly within the pharmaceutical industry. This guide provides an in-depth analysis of the solubility of 4-(Cyclopropylmethoxy)benzaldehyde, moving beyond simple data points to explore the underlying physicochemical principles that govern its behavior in various organic solvents. The methodologies presented herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data in your own laboratory settings.

Physicochemical Properties of this compound

A foundational understanding of the molecular structure and properties of this compound is crucial for predicting and interpreting its solubility.

Molecular Structure:

Caption: Molecular Structure of this compound.

Key physicochemical parameters are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |

| Molecular Weight | 176.21 g/mol | [1][2] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |

| Calculated logP (XLogP3-AA) | 2.2879 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

The molecule's structure is characterized by a central benzene ring, an aldehyde functional group, and a cyclopropylmethoxy ether group. The aromatic ring and the cyclopropyl group are nonpolar, while the ether and aldehyde functionalities introduce polarity through their oxygen atoms. The calculated logP value of 2.2879 indicates a greater affinity for a nonpolar environment over a polar one, suggesting limited aqueous solubility but good solubility in organic solvents. The two hydrogen bond acceptors (the ether and carbonyl oxygens) allow for some interaction with protic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] This means that solutes tend to dissolve in solvents with similar polarity. The dissolution process involves the disruption of intermolecular forces in both the solute and the solvent, and the formation of new solute-solvent interactions. For a substance to dissolve, the energy required to break the existing interactions must be compensated by the energy released from the new interactions.

For this compound, the key interactions are:

-

Van der Waals forces: Predominant in the nonpolar regions (benzene and cyclopropyl groups).

-

Dipole-dipole interactions: Associated with the polar carbonyl (C=O) and ether (C-O-C) groups.[4][5]

Estimated Solubility of this compound in Common Organic Solvents

The following table provides a qualitative and estimated quantitative solubility profile for this compound. These values should be experimentally verified for critical applications.

| Solvent | Polarity Index | Solvent Type | Estimated Solubility Classification | Estimated Solubility Range (g/L) |

| Hexane | 0.1 | Nonpolar | Soluble | 50 - 100 |

| Toluene | 2.4 | Nonpolar Aromatic | Very Soluble | > 200 |

| Dichloromethane | 3.1 | Polar Aprotic | Very Soluble | > 200 |

| Diethyl Ether | 2.8 | Polar Aprotic | Very Soluble | > 200 |

| Ethyl Acetate | 4.4 | Polar Aprotic | Very Soluble | > 200 |

| Acetone | 5.1 | Polar Aprotic | Very Soluble | > 200 |

| Isopropanol | 3.9 | Polar Protic | Very Soluble | > 200 |

| Ethanol | 4.3 | Polar Protic | Very Soluble | > 200 |

| Methanol | 5.1 | Polar Protic | Very Soluble | > 200 |

| Water | 10.2 | Polar Protic | Sparingly Soluble | < 1 |

Note: Polarity index values are from various sources and are for general comparison.

The high solubility in most organic solvents is attributed to the favorable van der Waals and dipole-dipole interactions between the solute and the solvent molecules. The large nonpolar surface area of this compound contributes to its good solubility in nonpolar solvents like hexane and toluene. The polar functional groups ensure miscibility with a wide range of polar aprotic and protic solvents.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

For precise and reliable solubility data, the equilibrium shake-flask method is the gold standard.[12][13] This protocol is designed to be compliant with Good Laboratory Practices (GLP).

Workflow for Equilibrium Solubility Determination

Caption: Workflow for the equilibrium shake-flask solubility determination.

Step-by-Step Methodology

Materials:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials with Teflon-lined caps

-

Analytical balance

-

Calibrated pipettes

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm chemically resistant syringe filters (e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of this compound to a pre-weighed scintillation vial. The excess is crucial to ensure that a saturated solution is achieved. A good starting point is approximately 10-20 mg of solid.

-

Accurately add a known volume of the desired organic solvent (e.g., 2.0 mL) to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being ideal to ensure complete equilibration.[12]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least one hour to allow for the sedimentation of the excess solid.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the remaining solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe, avoiding disturbance of the solid pellet.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial for analysis. This step is critical to remove any remaining microscopic particles.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Analyze the filtered sample and the calibration standards by HPLC-UV. The wavelength for detection should be set at the λmax of the compound.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the filtered sample from the calibration curve. This concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Data Interpretation and Implications for Drug Development

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter throughout the drug development process.

-

Process Chemistry: High solubility in suitable solvents is essential for efficient synthesis, purification, and crystallization of the API.

-

Formulation Development: Solubility data guides the selection of solvents for the preparation of liquid dosage forms, such as oral solutions or injectables.

-

Preclinical Studies: For in vitro and in vivo studies, understanding the solubility in solvents like DMSO (a common vehicle for initial screening) is crucial for preparing accurate dosing solutions and avoiding precipitation upon dilution in aqueous media.[12][14]

Conclusion

This compound is a versatile aromatic aldehyde with a solubility profile that makes it amenable to a wide range of applications in organic synthesis and pharmaceutical research. Its predominantly nonpolar character, with localized polar regions, dictates its high solubility in most common organic solvents and poor solubility in water. The experimental protocol detailed in this guide provides a robust framework for obtaining accurate and reproducible solubility data, which is indispensable for informed decision-making in scientific and drug development endeavors.

References

-

Benzaldehyde - Solubility of Things. (n.d.). Retrieved January 9, 2026, from [Link]

-

Benzaldehyde - Sciencemadness Wiki. (2025, November 10). Retrieved January 9, 2026, from [Link]

-

4-Methoxybenzaldehyde - Solubility of Things. (n.d.). Retrieved January 9, 2026, from [Link]

-

Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 17). YouTube. Retrieved January 9, 2026, from [Link]

-

Brown, W. H. (n.d.). Benzaldehyde | Aroma, Flavoring, Preservative. Britannica. Retrieved January 9, 2026, from [Link]

-

Benzaldehyde | CAS:100-52-7 | High Purity | Manufacturer BioCrick. (n.d.). Retrieved January 9, 2026, from [Link]

-

Benzaldehyde | C6H5CHO | CID 240 - PubChem. (n.d.). National Institutes of Health. Retrieved January 9, 2026, from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved January 9, 2026, from [Link]

-

physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown. (n.d.). Retrieved January 9, 2026, from [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems. Retrieved January 9, 2026, from [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). National Institutes of Health. Retrieved January 9, 2026, from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (n.d.). National Institutes of Health. Retrieved January 9, 2026, from [Link]

-

How To Predict Solubility Of Organic Compounds? (2025, February 12). YouTube. Retrieved January 9, 2026, from [Link]

-

4-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde | C15H20O2 | CID 177684781 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

-

Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids. (n.d.). NCERT. Retrieved January 9, 2026, from [Link]

-

Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms? (2016, October 11). Quora. Retrieved January 9, 2026, from [Link]

-

March, J., & Brown, W. H. (2025, December 23). Aldehyde. Encyclopedia Britannica. Retrieved January 9, 2026, from [Link]

-

24.3 Physical Properties of Aldehydes and Ketones. (n.d.). eCampusOntario Pressbooks. Retrieved January 9, 2026, from [Link]

-

4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

-

Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved January 9, 2026, from [Link]

-

Wang, Z., et al. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. ResearchGate. Retrieved January 9, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 9, 2026, from [Link]

-

Solubility of organic compounds (video). (n.d.). Khan Academy. Retrieved January 9, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound [myskinrecipes.com]

- 3. Khan Academy [khanacademy.org]

- 4. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Benzaldehyde | Aroma, Flavoring, Preservative | Britannica [britannica.com]

- 10. Benzaldehyde | CAS:100-52-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. bioassaysys.com [bioassaysys.com]

- 14. 4-Methoxybenzaldehyde | Endogenous Metabolite | TargetMol [targetmol.com]

4-(Cyclopropylmethoxy)benzaldehyde spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 4-(Cyclopropylmethoxy)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for this compound, a key intermediate in the synthesis of pharmaceuticals and other functional materials.[1] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide is structured to not only present the spectral data but also to provide insights into the underlying principles of spectroscopic analysis and the experimental methodologies for data acquisition. By grounding the analysis in established spectroscopic principles and data from analogous compounds, this guide serves as a practical reference for the characterization of this compound.

Introduction

This compound belongs to the class of aromatic aldehydes, which are pivotal building blocks in organic synthesis. Its structure, featuring a cyclopropylmethoxy group at the para position of a benzaldehyde moiety, imparts unique electronic and steric properties that are of interest in the design of novel bioactive molecules. Accurate structural elucidation and purity assessment are critical for its application in research and development. This guide provides a detailed spectroscopic characterization of this compound, leveraging predictive analysis based on established spectroscopic principles and data from structurally related compounds.

Molecular Structure

The structural formula of this compound is C₁₁H₁₂O₂.[2] The molecule consists of a benzene ring substituted with an aldehyde group and a cyclopropylmethoxy group at the 1 and 4 positions, respectively.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.89 | s | 1H | Aldehyde proton (-CHO) |

| ~7.83 | d, J ≈ 8.5 Hz | 2H | Aromatic protons (ortho to -CHO) |

| ~7.02 | d, J ≈ 8.5 Hz | 2H | Aromatic protons (ortho to -OCH₂) |

| ~3.95 | d, J ≈ 7.0 Hz | 2H | Methylene protons (-OCH₂) |

| ~1.30 | m | 1H | Cyclopropyl methine proton (-CH-) |

| ~0.65 | m | 2H | Cyclopropyl methylene protons |

| ~0.40 | m | 2H | Cyclopropyl methylene protons |

Interpretation:

-

Aldehyde Proton: A singlet peak is expected far downfield around δ 9.89 ppm.[3][4] This significant deshielding is characteristic of a proton attached to a carbonyl carbon.

-

Aromatic Protons: The para-substituted benzene ring will exhibit an AA'BB' system, appearing as two doublets. The protons ortho to the electron-withdrawing aldehyde group are expected to be deshielded and resonate at a lower field (~δ 7.83 ppm) compared to the protons ortho to the electron-donating cyclopropylmethoxy group (~δ 7.02 ppm).

-

Methylene Protons (-OCH₂): These protons are adjacent to an oxygen atom and a cyclopropyl group, leading to a doublet at approximately δ 3.95 ppm.

-

Cyclopropyl Protons: The cyclopropyl group protons will show complex multiplets in the upfield region (~δ 0.40-1.30 ppm) due to geminal and vicinal coupling.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Data Acquisition: Obtain the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the chemical shifts to the TMS peak at 0.00 ppm.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190.7 | Aldehyde carbonyl carbon (C=O) |

| ~164.5 | Aromatic carbon attached to oxygen (C-O) |

| ~132.0 | Aromatic carbons ortho to -CHO |

| ~130.0 | Aromatic carbon attached to -CHO |

| ~115.0 | Aromatic carbons ortho to -OCH₂ |

| ~74.0 | Methylene carbon (-OCH₂) |

| ~10.5 | Cyclopropyl methine carbon (-CH-) |

| ~3.5 | Cyclopropyl methylene carbons (-CH₂) |

Interpretation:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and will appear at the lowest field, around δ 190.7 ppm.[5][6]

-

Aromatic Carbons: The aromatic region will show four distinct signals due to the molecule's symmetry. The carbon attached to the oxygen (C-O) will be the most downfield among the ring carbons (~δ 164.5 ppm). The other aromatic carbons will appear in the δ 115-132 ppm range.

-

Aliphatic Carbons: The methylene carbon of the cyclopropylmethoxy group is expected around δ 74.0 ppm. The cyclopropyl carbons will resonate at a high field, with the methine carbon around δ 10.5 ppm and the methylene carbons around δ 3.5 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 125 MHz NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with referencing to the CDCl₃ solvent peak at δ 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted FT-IR Data (Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch (cyclopropyl and methylene) |

| ~2820, ~2720 | Medium, weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1695 | Strong | C=O stretch (conjugated aldehyde) |

| ~1600, ~1580 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1040 | Medium | Aryl-O-C stretch (symmetric) |

Interpretation:

-

C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for the aromatic ring (~3050 cm⁻¹), the aliphatic cyclopropyl and methylene groups (~2980-2850 cm⁻¹), and the aldehyde group (~2820 and ~2720 cm⁻¹). The presence of the Fermi doublet is a hallmark of aldehydes.[7][8]

-

Carbonyl Stretch: A strong, sharp absorption band around 1695 cm⁻¹ is indicative of the C=O stretch of an aldehyde conjugated to an aromatic ring.[8]

-

Aromatic C=C Stretches: Medium intensity peaks in the 1600-1580 cm⁻¹ region are characteristic of the benzene ring.

-

C-O Stretches: Strong absorptions corresponding to the asymmetric and symmetric stretching of the aryl-O-C ether linkage are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: If the sample is a solid, a thin film can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying a drop to a salt plate (KBr or NaCl), and allowing the solvent to evaporate.[9]

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record a background spectrum of the clean salt plate. Then, place the sample-coated plate in the spectrometer and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Relative Abundance | Assignment |

| 176 | High | [M]⁺˙ (Molecular ion) |

| 175 | Moderate | [M-H]⁺ |

| 147 | Moderate | [M-CHO]⁺ |

| 121 | High | [M-C₃H₅O]⁺ or [C₇H₅O]⁺ (tropylium-like) |

| 91 | Moderate | [C₇H₇]⁺ (tropylium ion) |

| 55 | High | [C₄H₇]⁺ or [C₃H₅O]⁺ |

Interpretation:

The electron ionization mass spectrum is expected to show a prominent molecular ion peak at m/z 176, corresponding to the molecular weight of this compound.[2] Common fragmentation pathways for aromatic aldehydes and ethers will likely be observed.[10][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. youtube.com [youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. whitman.edu [whitman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 4-(Cyclopropylmethoxy)benzaldehyde from 4-hydroxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(Cyclopropylmethoxy)benzaldehyde, a key intermediate in the development of various pharmaceuticals, including kinase inhibitors and antiviral agents.[1] The primary focus of this document is the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers.[2] This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and address common challenges and optimization strategies. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance to ensure successful and efficient synthesis.

Introduction: The Significance of this compound

This compound is a valuable building block in organic synthesis, particularly within the pharmaceutical industry.[3] Its structure, featuring a cyclopropylmethoxy group attached to a benzaldehyde moiety, imparts unique chemical properties that are leveraged in the creation of complex molecular architectures with potential therapeutic applications.[3] The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, making it an essential precursor for a diverse range of target molecules.[4]

Synthetic Strategy: The Williamson Ether Synthesis

The most common and efficient method for preparing this compound from 4-hydroxybenzaldehyde is the Williamson ether synthesis.[2][5] This venerable reaction, first developed by Alexander Williamson in 1850, involves the reaction of an alkoxide with a primary alkyl halide.[2] In this specific application, the hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of (bromomethyl)cyclopropane (also known as cyclopropylmethyl bromide).[2][6]

Reaction Mechanism

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][6] This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[6]

Step 1: Deprotonation A base, typically a carbonate such as potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion.[7]

Step 2: Nucleophilic Attack The resulting phenoxide ion then attacks the primary carbon of (bromomethyl)cyclopropane, displacing the bromide leaving group.[2] This backside attack leads to the formation of the desired ether, this compound.[6]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Buy 4-Cyclopropylbenzaldehyde | 20034-50-8 [smolecule.com]

- 4. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Williamson Ether Synthesis of 4-(Cyclopropylmethoxy)benzaldehyde

Executive Summary: This guide provides a comprehensive technical overview for the synthesis of 4-(Cyclopropylmethoxy)benzaldehyde, a key intermediate in the development of pharmaceuticals and functional materials.[1][2] The synthesis is achieved via the Williamson ether synthesis, a classic and robust SN2 reaction.[3][4][5] This document offers a deep dive into the reaction mechanism, a validated step-by-step experimental protocol, strategies for process optimization, and methods for product characterization. It is intended for researchers and drug development professionals seeking to implement or refine this synthesis in a laboratory setting.

Introduction

The Significance of this compound

This compound is a valuable building block in modern organic synthesis. Its structure, featuring a stable aromatic core, a reactive aldehyde group, and a cyclopropylmethoxy moiety, makes it a versatile intermediate.[1] The aldehyde functionality is readily derivatized through reactions like condensation to form imines or reduction to produce alcohols.[1] This compound is particularly noted as a key intermediate in the synthesis of pharmaceuticals, including kinase inhibitors and antiviral agents.[1] Beyond pharmaceuticals, its derivatives also find applications in the preparation of fragrances and advanced functional materials.[1]

Overview of the Williamson Ether Synthesis

Developed by Alexander Williamson in 1850, the Williamson ether synthesis remains one of the most reliable and widely used methods for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings.[3][4][6] The reaction is a bimolecular nucleophilic substitution (SN2) process.[3][5][7] It typically involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with a primary alkyl halide.[3][4] The method's enduring popularity is due to its versatility, straightforward execution, and generally good yields when appropriate substrates are chosen.[4][6]

The Core Mechanism: An SN2 Pathway

The synthesis of this compound from 4-hydroxybenzaldehyde and (bromomethyl)cyclopropane proceeds via a classic SN2 mechanism.[3][5] This is a concerted, single-step reaction involving a backside attack by a nucleophile on an electrophilic carbon center.[3][8]

Step 1: Deprotonation of 4-Hydroxybenzaldehyde

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde. Phenols are significantly more acidic than aliphatic alcohols (the pKa of 4-hydroxybenzaldehyde is approximately 7.61), allowing for the use of moderately weak bases.[9][10] A base, such as potassium carbonate (K₂CO₃), abstracts the acidic proton to form a highly nucleophilic potassium 4-formylphenoxide intermediate.[7]

Step 2: Nucleophilic Attack by the Phenoxide

The resulting phenoxide ion acts as a potent nucleophile.[4] It attacks the electrophilic methylene carbon of (bromomethyl)cyclopropane. This primary alkyl halide is an ideal substrate for SN2 reactions as it offers minimal steric hindrance.[5][7] The attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry (though not relevant for this achiral substrate).[3] In this concerted step, the new carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks, displacing the bromide ion as the leaving group and forming the final ether product.[8]

Mechanistic Diagram

The following diagram illustrates the SN2 pathway for the synthesis.

Caption: Reaction mechanism for the Williamson ether synthesis.

Experimental Protocol: A Validated Approach

This protocol is adapted from established procedures for the Williamson ether synthesis of aryl ethers.[11][12]

Reagents and Materials

| Reagent/Material | Grade | Supplier | CAS No. |

| 4-Hydroxybenzaldehyde | ≥98% | Sigma-Aldrich | 123-08-0 |

| (Bromomethyl)cyclopropane | ≥90% | Apollo Scientific | 7051-34-5 |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 |

| Acetone | Anhydrous, ≥99.5% | VWR | 67-64-1 |

| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |

| Deionized Water | N/A | In-house | 7732-18-5 |

| Anhydrous Sodium Sulfate | Granular, ≥99% | Sigma-Aldrich | 7757-82-6 |

Equipment Setup

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Reaction Setup : To a 250 mL round-bottom flask, add 4-hydroxybenzaldehyde (12.2 g, 100 mmol), anhydrous potassium carbonate (13.8 g, 100 mmol), and 200 mL of anhydrous acetone.[11]

-

Reagent Addition : Add (bromomethyl)cyclopropane (13.5 g, 100 mmol) to the stirring suspension.

-

Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone) using a heating mantle. Maintain a gentle reflux with continuous stirring.[11]

-

Reaction Monitoring : Allow the reaction to proceed under reflux for approximately 24 hours.[11] The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase.

Work-up and Purification

-

Cooling and Filtration : After the reaction is complete, cool the mixture to room temperature. Filter the solid salts (potassium bromide and unreacted potassium carbonate) and wash the filter cake with a small amount of acetone.

-

Solvent Removal : Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction : Dissolve the resulting crude oil in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash with deionized water (2 x 100 mL) to remove any remaining inorganic salts.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate on a rotary evaporator to yield the crude product.

-

Further Purification (Optional) : If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel to achieve high purity.

Table of Reaction Parameters

| Parameter | Value | Rationale/Notes |

| Stoichiometry | ~1:1:1 | Equimolar amounts are typically effective. An excess of the alkylating agent can be used but may complicate purification. |

| Solvent | Acetone | A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 mechanism.[7] DMF is also a common alternative.[7] |

| Base | K₂CO₃ | A mild and inexpensive base suitable for deprotonating the acidic phenol.[7][13] Stronger bases like NaH are not necessary.[7] |

| Temperature | Reflux (~56°C) | Provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions.[4] |

| Reaction Time | 24 hours | Ensures the reaction proceeds to completion.[11] Monitor by TLC for optimization. |

| Expected Yield | >85% | Yields can be high under optimized conditions. |

Process Optimization and Troubleshooting

Critical Parameters: Choice of Base, Solvent, and Temperature

-

Solvent Choice : Polar aprotic solvents like acetone, DMF, or acetonitrile are ideal as they solvate the cation of the base but do not strongly solvate the phenoxide nucleophile, leaving it highly reactive.[4][7] Protic solvents should be avoided as they can protonate and deactivate the nucleophile.

-

Base Selection : For phenols, weaker bases like K₂CO₃ or Cs₂CO₃ are sufficient and preferable.[7][13] They are less hazardous and minimize side reactions compared to strong bases like sodium hydride (NaH), which would be required for less acidic aliphatic alcohols.[5]

-

Temperature Control : While heating is necessary, excessive temperatures can favor elimination (E2) side reactions, although this is less of a concern with primary alkyl halides.[3][7] Reflux temperature of the chosen solvent is generally a good starting point.[4]

Competing Reactions and Byproduct Formation

The primary competing reaction in the Williamson ether synthesis is E2 elimination, which is promoted by the basicity of the phenoxide.[7] However, this is most problematic with secondary and tertiary alkyl halides.[3][5] Since (bromomethyl)cyclopropane is a primary halide, elimination is not a major competing pathway.

A more relevant, though often minor, side reaction for phenoxides is C-alkylation .[3][7] The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (leading to O-alkylation, the desired product) and the aromatic ring, particularly at the ortho and para positions (leading to C-alkylation).[7]

-

O-alkylation vs. C-alkylation : The use of polar aprotic solvents like acetone or DMF strongly favors the desired O-alkylation.[7]

Troubleshooting Diagram

This diagram illustrates the decision-making process for optimizing the synthesis and addressing potential side reactions.

Caption: Troubleshooting flowchart for the synthesis.

Product Characterization

Validation of the final product's identity and purity is critical.

-

¹H NMR (Proton NMR) : The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (~9.9 ppm), the aromatic protons (doublets around 7.0 and 7.8 ppm), the methylene protons of the cyclopropylmethoxy group (a doublet around 3.9 ppm), and the cyclopropyl protons (multiplets between 0.3 and 1.3 ppm).

-

¹³C NMR (Carbon NMR) : The carbon NMR will show distinct peaks for the carbonyl carbon of the aldehyde (~191 ppm), the aromatic carbons (in the 115-165 ppm range), the methylene carbon (~70 ppm), and the cyclopropyl carbons (~3 and 10 ppm).

-

Infrared (IR) Spectroscopy : Key stretches include a strong C=O band for the aldehyde at ~1700 cm⁻¹, C-O-C ether stretches around 1250 cm⁻¹, and aromatic C=C bands around 1600 cm⁻¹.

-

Mass Spectrometry (MS) : Will confirm the molecular weight of the product (176.21 g/mol ).

Safety and Handling

-

General Precautions : This procedure must be performed in a well-ventilated fume hood.[12][14] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[14][15]

-

(Bromomethyl)cyclopropane : This reagent is a flammable liquid and vapor.[14][16] It is harmful if swallowed and causes skin, eye, and respiratory irritation.[14] Keep away from heat, sparks, and open flames.[14][16][17] Use spark-proof tools and ground all equipment.[14][16]

-

4-Hydroxybenzaldehyde : May cause skin and eye irritation. Avoid inhalation of dust.

-

Acetone : Highly flammable liquid and vapor. Use in a well-ventilated area away from ignition sources.

-

Potassium Carbonate : Can cause irritation upon contact.[12] Handle with care to avoid creating dust.

Conclusion

The Williamson ether synthesis is a highly effective and reliable method for the preparation of this compound. By understanding the SN2 mechanism and carefully controlling key reaction parameters such as solvent, base, and temperature, researchers can achieve high yields of this important synthetic intermediate. Adherence to the validated protocol and safety guidelines outlined in this document will ensure a successful and safe synthesis.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - (Bromomethyl)cyclopropane, 90%. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

- Unknown. (n.d.). Williamson Ether Synthesis Lab Manual. Source document appears to be an internal university lab manual and is not available via a public URL.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

- Google Patents. (n.d.). CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.

- Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis. Source document appears to be an internal university lab manual and is not available via a public URL.

-

Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

-

BMRB. (n.d.). bmse010130 4-methoxy Benzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C NMR characterization of MTC. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 4-Hydroxybenzaldehyde | 123-08-0 [chemicalbook.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. 4-Hydroxybenzaldehyde CAS#: 123-08-0 [m.chemicalbook.com]

- 10. 123-08-0 CAS MSDS (4-Hydroxybenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. echemi.com [echemi.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. chemicalbook.com [chemicalbook.com]

starting materials for 4-(Cyclopropylmethoxy)benzaldehyde synthesis

An In-depth Technical Guide to the Synthesis of 4-(Cyclopropylmethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropylmethoxy Moiety

This compound is a valuable aromatic aldehyde that serves as a critical building block in the synthesis of complex organic molecules.[1] Its structure, which combines a reactive aldehyde group with a stable cyclopropylmethoxy ether, makes it a versatile intermediate in medicinal chemistry. The cyclopropyl group, in particular, is a desirable motif in drug design, often introduced to modulate metabolic stability, binding affinity, and conformational rigidity of a parent molecule. This guide provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the selection of starting materials and the underlying chemical principles that govern the transformations. We will delve into the causality behind experimental choices, offering field-proven insights for robust and reproducible synthesis.

Primary Synthetic Pathways: A Comparative Analysis

The construction of this compound hinges on the formation of an ether linkage between a p-formylphenol scaffold and a cyclopropylmethyl group. The two most prominent and reliable strategies for achieving this are the Williamson Ether Synthesis and the Mitsunobu Reaction.

Pathway 1: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a classic, robust, and widely adopted method for preparing ethers.[2] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide (or phenoxide) with a primary alkyl halide.[2][3][4][5] This pathway is often the preferred choice for its straightforward execution, high yields, and cost-effective starting materials.

Core Starting Materials:

-

4-Hydroxybenzaldehyde: A commercially available and inexpensive phenolic aldehyde.[6][7]

-

(Bromomethyl)cyclopropane: A primary alkyl halide that serves as the electrophile.[8][9][10][11]

Mechanistic Rationale:

The reaction is initiated by deprotonating the weakly acidic hydroxyl group of 4-hydroxybenzaldehyde with a suitable base to form a potent nucleophile, the corresponding phenoxide. This phenoxide then attacks the electrophilic carbon of (bromomethyl)cyclopropane, displacing the bromide leaving group in a concerted SN2 fashion to form the desired ether bond.

The choice of a primary alkyl halide like (bromomethyl)cyclopropane is critical. Secondary and tertiary halides would favor a competing E2 elimination pathway, especially given that the phenoxide is also a reasonably strong base, leading to the formation of undesired alkene byproducts.[2][5]

Workflow Diagram: Williamson Ether Synthesis

Caption: Workflow for Williamson Ether Synthesis.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) (approx. 0.5 M concentration), add a mild inorganic base, typically anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq).

-

Reagent Addition: Add (bromomethyl)cyclopropane (1.0-1.2 eq) to the stirred suspension. For enhanced reactivity, a catalytic amount of sodium iodide (NaI, 0.1 eq) can be added to facilitate an in-situ Finkelstein reaction, converting the bromide to the more reactive iodide.

-

Reaction Execution: Heat the mixture to reflux (for acetone) or 80-100 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-hydroxybenzaldehyde is consumed (typically 3-12 hours).[12]

-

Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the solvent under reduced pressure. Alternatively, dilute the reaction mixture with water and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Pathway 2: The Mitsunobu Reaction Approach

The Mitsunobu reaction provides an alternative, often milder, route for forming C-O bonds.[13][14] It is a redox-condensation reaction that activates an alcohol for nucleophilic attack by a weakly acidic pronucleophile.[15] While more complex in terms of reagents and mechanism, it avoids the need for a separate deprotonation step and often proceeds at lower temperatures.

Core Starting Materials:

-

4-Hydroxybenzaldehyde: Serves as the acidic nucleophile (pKa ≈ 7.6).

-

Cyclopropylmethanol: A stable, commercially available alcohol.[16][17][18]

Mechanistic Rationale:

The reaction is driven by the powerful oxophilicity of phosphorus. Triphenylphosphine (PPh₃) first attacks the azodicarboxylate (e.g., DEAD or DIAD), forming a betaine intermediate.[19] This intermediate deprotonates the phenol (4-hydroxybenzaldehyde) and subsequently activates the alcohol (cyclopropylmethanol) by forming an oxyphosphonium salt—an excellent leaving group. The resulting phenoxide then performs an SN2 displacement on the activated alcohol carbon, leading to the desired ether with inversion of configuration (though irrelevant in this case).[13][19]

A key advantage is the reaction's typically mild conditions. However, a significant drawback is the generation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate byproduct, whose removal can complicate purification, especially on a large scale.

Workflow Diagram: Mitsunobu Reaction

Caption: Workflow for the Mitsunobu Reaction.

Detailed Experimental Protocol:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzaldehyde (1.0 eq), cyclopropylmethanol (1.0-1.2 eq), and triphenylphosphine (PPh₃, 1.2-1.5 eq) in a dry aprotic solvent, typically tetrahydrofuran (THF).

-